(1S,2S,3R,9S,10S,11R)-3,11-Bis(hydroxymethyl)-4,7,12,14-tetraoxadispiro[4.2.48.25]tetradecane-1,2,9,10-tetrol
Overview
Description
(1S,2S,3R,9S,10S,11R)-3,11-Bis(hydroxymethyl)-4,7,12,14-tetraoxadispiro[424825]tetradecane-1,2,9,10-tetrol is a complex organic compound characterized by multiple hydroxyl groups and a unique dispiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,3R,9S,10S,11R)-3,11-Bis(hydroxymethyl)-4,7,12,14-tetraoxadispiro[4.2.48.25]tetradecane-1,2,9,10-tetrol typically involves multi-step organic reactions. A common approach might include:
Formation of the spirocyclic core: This can be achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.
Introduction of hydroxyl groups: Hydroxyl groups can be introduced via oxidation reactions, using reagents such as osmium tetroxide or potassium permanganate.
Protection and deprotection steps: Protecting groups may be used to prevent unwanted reactions at specific sites during the synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups can undergo oxidation to form carbonyl compounds.
Reduction: The compound can be reduced to form alkanes or alcohols.
Substitution: Hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Osmium tetroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products
Oxidation: Aldehydes, ketones.
Reduction: Alcohols, alkanes.
Substitution: Alkyl halides.
Scientific Research Applications
Chemistry
Synthesis of complex molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Biochemical studies: The compound’s hydroxyl groups make it a candidate for studying enzyme-substrate interactions.
Medicine
Drug development: Its unique structure could be explored for potential therapeutic properties.
Industry
Materials science: The compound could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (1S,2S,3R,9S,10S,11R)-3,11-Bis(hydroxymethyl)-4,7,12,14-tetraoxadispiro[4.2.48.25]tetradecane-1,2,9,10-tetrol would depend on its specific application. In biochemical contexts, it might interact with enzymes or receptors through hydrogen bonding and hydrophobic interactions, affecting molecular pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
(1S,2S,3R,9S,10S,11R)-3,11-Bis(hydroxymethyl)-4,7,12,14-tetraoxadispiro[4.2.48.25]tetradecane-1,2,9,10-tetrol: Unique due to its multiple hydroxyl groups and dispiro structure.
Spirocyclic compounds: Share the spirocyclic core but may lack the hydroxyl groups.
Polyhydroxylated compounds: Contain multiple hydroxyl groups but may not have the spirocyclic structure.
Uniqueness
The combination of a dispiro structure with multiple hydroxyl groups makes (1S,2S,3R,9S,10S,11R)-3,11-Bis(hydroxymethyl)-4,7,12,14-tetraoxadispiro[4248
Properties
IUPAC Name |
(1S,2S,3R,9S,10S,11R)-3,11-bis(hydroxymethyl)-4,7,12,14-tetraoxadispiro[4.2.48.25]tetradecane-1,2,9,10-tetrol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O10/c13-1-5-7(15)9(17)11(21-5)3-20-12(4-19-11)10(18)8(16)6(2-14)22-12/h5-10,13-18H,1-4H2/t5-,6-,7-,8-,9+,10+,11?,12?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKOQIDXJOZQKIG-NCEFIRPQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(C(C(C(O2)CO)O)O)OCC3(O1)C(C(C(O3)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2([C@H]([C@@H]([C@H](O2)CO)O)O)OCC3(O1)[C@H]([C@@H]([C@H](O3)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201031828 | |
Record name | Di-D-Fructofuranose 1,2':2,1'-dianhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201031828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3568-49-8 | |
Record name | Di-D-fructofuranose 1,2′:2,1′-dianhydride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3568-49-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Difructose anhydride I | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003568498 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Di-D-Fructofuranose 1,2':2,1'-dianhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201031828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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